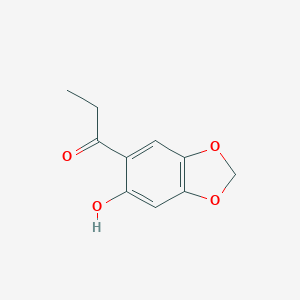
Kakuol
Vue d'ensemble
Description
Kakuol is a natural compound known for its antifungal properties. It is primarily isolated from the rhizomes of Asarum sieboldii, a plant belonging to the Aristolochiaceae family . This compound has garnered significant interest due to its extensive biological activities, particularly its ability to inhibit the growth of various plant pathogenic fungi .
Applications De Recherche Scientifique
Kakuol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Investigated for potential therapeutic applications, including antifungal treatments.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
Target of Action
Kakuol, a natural compound, primarily targets pathogenic fungi . It has been found to exhibit significant antifungal activity . The specific molecular targets within these fungi are still under investigation.
Mode of Action
It has been suggested that this compound may inhibit the enzyme human topoisomerase ib . This enzyme is involved in many cellular processes where topological problems occur due to the formation of supercoiled DNA . This compound is believed to trap this enzyme on DNA to form a ternary covalent complex .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its antifungal activity. It is believed to interfere with the normal functioning of the fungi, thereby inhibiting their growth . The specific biochemical pathways and their downstream effects are still being researched.
Pharmacokinetics
A study has detected methyl this compound, a derivative of this compound, in rat plasma following oral administration . This suggests that this compound may be absorbed and metabolized in the body to some extent
Result of Action
The primary result of this compound’s action is its antifungal effect. It has been shown to inhibit the growth of several types of pathogenic fungi . In addition, this compound and its derivatives have shown agonistic activity against transient receptor potential (TRP) channels .
Analyse Biochimique
Biochemical Properties
Kakuol interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It has been found to have antifungal activity, inhibiting the mycelial growth of certain fungi
Cellular Effects
This compound has demonstrated significant effects on various types of cells. It has been found to inhibit the growth of certain fungi, indicating its potential impact on cellular processes
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules within the cell . It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
It is not clear which transporters or binding proteins it interacts with, or what effects it has on its localization or accumulation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kakuol can be synthesized through various chemical routes. One common method involves the extraction of the compound from the plant Asarum sieboldii. The extraction process typically includes drying the plant material, followed by solvent extraction using organic solvents such as ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound.
Industrial Production Methods
In an industrial setting, this compound is produced through large-scale extraction processes. The plant material is harvested and processed in bulk, and the extraction is carried out using industrial-grade solvents. The crude extract is then purified using advanced chromatographic methods to obtain this compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Kakuol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Coniferaldehyde
- Methyl 4-hydroxycinnamate
- 5,7-dihydroxychromone
- Rutaecarpine
- Pinoresinol
Uniqueness
Kakuol is unique due to its potent antifungal activity and its ability to inhibit a broad spectrum of plant pathogenic fungi. Its derivatives also exhibit enhanced biological activities, making it a valuable compound for developing new antifungal agents .
Propriétés
IUPAC Name |
1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-7(11)6-3-9-10(4-8(6)12)14-5-13-9/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMHZXMVHNZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171850 | |
| Record name | Kakoul | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18607-90-4 | |
| Record name | Kakuol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18607-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kakoul | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kakoul | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


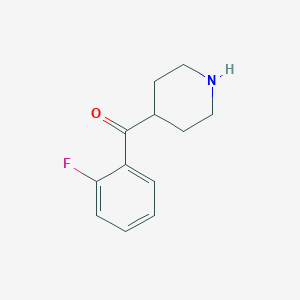
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)

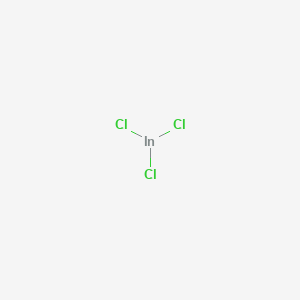
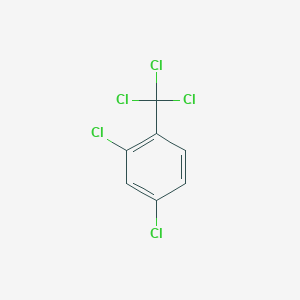

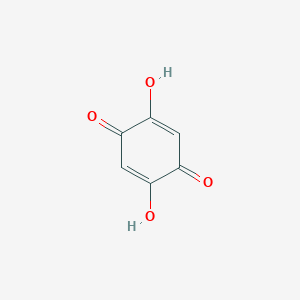
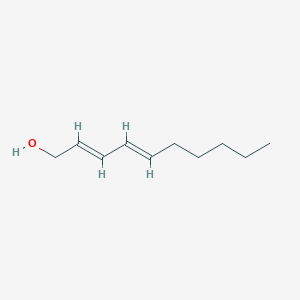

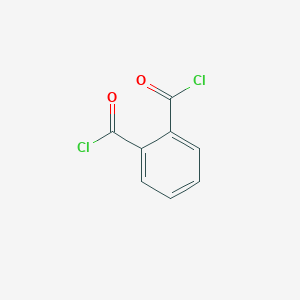


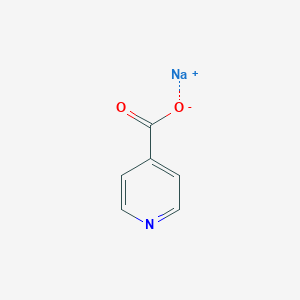
![1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B104921.png)
